2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound with the molecular formula C16H8BrNO6 It is characterized by the presence of a nitrophenyl group, a bromo substituent, and a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromo group.
Reduction: 2-(4-aminophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- 2-(4-nitrophenyl)-2-oxoethyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate
- 2-(4-nitrophenyl)-2-oxoethyl 6-iodo-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and may affect the compound’s biological activity differently.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO7/c19-12-3-6-16-11(7-12)8-14(18(23)27-16)17(22)26-9-15(21)10-1-4-13(5-2-10)20(24)25/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHLRXWDGDSWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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